molecular formula C20H32N4O3 B5621400 8-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one

8-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one

Cat. No. B5621400
M. Wt: 376.5 g/mol
InChI Key: NGJSQCQIXZACFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves cascade cyclization reactions, such as the [5+1] double Michael addition reaction. This method allows for the construction of the spiro-heterocyclic framework with high efficiency and yield, starting from easily accessible divinylketones containing aryl and heteroaryl substituents (Islam et al., 2017).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including our compound of interest, is often elucidated using NMR and X-ray crystallography techniques. These studies reveal that the cyclohexanone unit in such spirocycles prefers a chair conformation, influenced by intermolecular hydrogen bonding and other non-covalent interactions (Islam et al., 2017).

Chemical Reactions and Properties

Spirocyclic compounds like our target molecule can undergo various chemical reactions, leveraging the reactivity of the pyrazole and ester functional groups. These reactions can be used to further modify the compound or to incorporate it into more complex molecular architectures.

Physical Properties Analysis

The physical properties of compounds like "8-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one" are significantly influenced by their spirocyclic structure. The chair conformation of the cyclohexanone unit, for example, impacts the compound's solubility, melting point, and crystalline behavior (Islam et al., 2017).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrazole derivatives have been found to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

8-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O3/c1-15-16(2)21-22-17(15)5-6-18(25)23-10-4-8-20(13-23)9-7-19(26)24(14-20)11-12-27-3/h4-14H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJSQCQIXZACFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1CCC(=O)N2CCCC3(C2)CCC(=O)N(C3)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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